Phosphotungstic acid hydrate

Vue d'ensemble

Description

Phosphotungstic acid hydrate is a heteropolyacid . It is a reagent suitable to detect alkaloids and nitrogenous bases . It is suitable for manufacturing organic pigments, and additives in the plating industry . It is known to impart water resistance to plastics, adhesives, and cement . It binds to fibrin, collagen and fibers of connective tissues .

Synthesis Analysis

Phosphotungstic acid can be prepared by the reaction of sodium tungstate (Na2WO4·2H2O) with phosphoric acid (H3PO4) acidified with hydrochloric acid (HCl) . A study shows that subjecting phosphotungstic acid solutions to low pH in combination with the introduction of polyvalent cations led to the formation of nanostructured microspheres of approximately 2 μm in size .

Molecular Structure Analysis

The mechanism of the adsorption onto tissue has been proposed as being electrostatic rather than involving hydrogen bonding, as adsorption is not affected by pH .

Chemical Reactions Analysis

Phosphotungstic acid is used for the regioselective 4,6-O-benzy-lidene acetalization . In solution, it acts as a homogeneous catalyst and is involved in the hydrolysis of propene to give 2-propanol . It is supported with alumina and silica and acts as a heterogeneous catalyst involved in the dehydration of 2-propanol to propene and methanol to hydrocarbons .

Physical And Chemical Properties Analysis

Phosphotungstic acid hydrate is colorless to gray, pale yellow, or slightly yellow-green, odorless crystals . It is also available as a 10% aqueous solution . Its melting point is 89°C (hydrate) .

Applications De Recherche Scientifique

Hydrogen Storage

Hydrogen phosphotungstate hydrate has been gaining attention in the field of hydrogen storage . Researchers are exploring hydrogen’s potential across various fields including production, transportation, and storage, all thanks to its clean and eco-friendly characteristics . A standout option for hydrogen storage is through gas hydrates, unique structures mainly composed of water molecules . These hydrates have attracted interest as a green method for storing hydrogen . A noteworthy advantage is that they release only water vapor when used, aligning with environmental goals .

Gas Hydrate Formation

The compound is also being studied for its role in gas hydrate formation . While early efforts focused on storing pure hydrogen, current studies delve into modifying the conditions and speeds of the formation using various promoters that impact the thermodynamics and kinetics involved . Some researchers suggest new strategies that enable trapping multiple hydrogen molecules within a single hydrate cage, potentially enhancing hydrogen storage capacity .

Thermodynamic Promoters

Hydrogen phosphotungstate hydrate can function as a thermodynamic promoter . The choice of promoter can exert a significant impact on the phase equilibrium boundary of hydrates .

Natural Gas Storage

The rising demand for natural gas (NG) and hydrogen, due to their lower carbon footprint and role in storing surplus renewable energy, has highlighted the focus on developing advanced storage technologies . Hydrogen phosphotungstate hydrate is being explored for its potential in natural gas storage .

Hydrogen Fuel Production

Hydrogen fuel production represents one of the most prominent research topics at present . Depending on the method of production, hydrogen fuel can be broadly classified as green, blue, or brown hydrogen . However, all these types of hydrogen fuel face a single major common problem, which is their easy, safe, and cost-effective storage . The future of renewable energy sources depends on the efficient storage of hydrogen fuel .

Environmental Sustainability

Given the urgency of reducing carbon emissions and curbing environmental harm, gas hydrates stand out as a promising option for sustainable energy advancement . Hydrogen phosphotungstate hydrate, due to its environmentally friendly nature, is being considered as a potential solution for sustainable energy .

Mécanisme D'action

Target of Action

12-Tungstophosphoric acid hydrate, also known as Phosphotungstic acid hydrate or Hydrogen phosphotungstate hydrate (H3PW12O40.xH2O), is a heteropoly acid . It primarily targets fibrin, collagen, and fibers of connective tissues . It also interacts with carbohydrates , playing a crucial role in carbohydrate reactions .

Mode of Action

Phosphotungstic acid hydrate binds to its targets (fibrin, collagen, and fibers of connective tissues) and replaces the anions of dyes from these materials, selectively decoloring them . In the context of carbohydrate reactions, it acts as a novel acidic catalyst .

Biochemical Pathways

It’s known that it plays a significant role in the staining of cell specimens in histology, often used alongside haematoxylin . It’s also utilized in carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation .

Pharmacokinetics

It’s known that it’s soluble in water, alcohol, and ether , which suggests that it could have good bioavailability.

Result of Action

The primary result of Phosphotungstic acid hydrate’s action is the selective decoloring of fibrin, collagen, and fibers of connective tissues . This property makes it a valuable tool in histology for staining cell specimens . In carbohydrate reactions, it acts as a catalyst, facilitating various reactions and contributing to the synthesis of carbohydrate-based bioactive oligomers .

Action Environment

Phosphotungstic acid hydrate is stable and has high catalytic activity . It can function in both homogeneous and heterogeneous reactions and even act as a phase-transfer catalyst . It’s environmentally friendly and considered a green catalyst . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

Safety and Hazards

Phosphotungstic acid hydrate is toxic and irritant; inhalation, ingestion, or skin contact with material may cause severe injury or death . It is a strong oxidizing agent in aqueous solutions . It is recommended to use only in a well-ventilated area, minimize dust generation and accumulation, and avoid heating above 400°C due to decomposition and generation of toxic fumes .

Relevant Papers

I found a couple of relevant papers on Phosphotungstic acid hydrate. One paper discusses the utilization of phosphotungstic acid as a novel acidic catalyst for carbohydrate reactions . Another paper studies a trilobe-shaped phosphotungstic acid-based catalyst synthesized by impregnation to be used in the dehydration of ethanol .

Propriétés

IUPAC Name |

phosphoric acid;trioxotungsten;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFBYUADVDVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

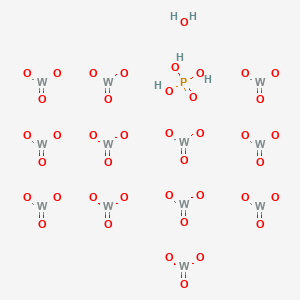

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O41PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583755 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2898.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungstophosphoric acid | |

CAS RN |

12501-23-4 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)